molecular formula C6H9BrN2 B1428265 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide CAS No. 194608-56-5

2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide

Cat. No.: B1428265
CAS No.: 194608-56-5
M. Wt: 189.05 g/mol
InChI Key: STIONJAZNXKTOH-UHFFFAOYSA-M
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Description

2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide is a heterocyclic compound with a unique structure that includes a fused pyrazole ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and bromination steps .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis often employs scalable reactions that can be adapted for larger-scale production. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

Scientific Research Applications

2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1H-pyrazolo[1,2-b]phthalazine-5,10-dione

Comparison: Compared to these similar compounds, 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide is unique due to its specific structural features and the presence of a bromide ion.

Biological Activity

2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.

  • Chemical Name : this compound
  • Molecular Formula : C6H9BrN2
  • Molecular Weight : 189.05306 g/mol
  • CAS Number : 94583-22-9

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. These compounds are known to exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial strains and fungi.
  • Anti-inflammatory Effects : Certain compounds in this class have demonstrated significant anti-inflammatory properties.
  • Antitumor Properties : Some pyrazole derivatives act as inhibitors of tumor growth through various mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in edema and pain
AntitumorInhibition of thymidine phosphorylase (TP)

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial properties of various pyrazole derivatives, including this compound. The compound was tested against Mycobacterium tuberculosis (MTB) and showed significant inhibition at concentrations as low as 6.25 µg/mL, comparable to standard treatments like rifampin .

Case Study 2: Anti-inflammatory Activity

In another research effort, the anti-inflammatory effects of pyrazole derivatives were evaluated using carrageenan-induced edema models in mice. Compounds similar to this compound exhibited anti-inflammatory effects comparable to indomethacin .

Case Study 3: Antitumor Mechanism

Research highlighted the antitumor activity of pyrazolo derivatives by focusing on their role as thymidine phosphorylase inhibitors. This inhibition is crucial as TP promotes tumor growth and metastasis. The study provided insights into the structure-activity relationship (SAR) of these compounds, suggesting modifications that could enhance their efficacy .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural components. A QSAR analysis indicated that electronic properties and steric factors play critical roles in determining the efficacy of these compounds against various targets .

Table 2: Key Structural Features Influencing Activity

Structural FeatureInfluence on Activity
Electron-withdrawing groupsEnhance antimicrobial activity
Alkyl substitutionsImprove anti-inflammatory effects
Aromatic ringsIncrease antitumor potency

Properties

IUPAC Name

2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N2.BrH/c1-3-7-5-2-6-8(7)4-1;/h1,3-4H,2,5-6H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIONJAZNXKTOH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=[N+]2C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide
Reactant of Route 2
2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide
Reactant of Route 3
2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide
Reactant of Route 4
2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide
Reactant of Route 5
2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide
Reactant of Route 6
2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide

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